tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate: is a chemical compound with the molecular formula C12H26N2O2. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 1-amino-4,4-dimethylpentan-3-yl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-4,4-dimethylpentan-3-ol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also used in the synthesis of biologically active compounds .
Medicine: In medicine, this compound is used in the development of new pharmaceuticals. It is particularly useful in the synthesis of drugs that target specific enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
- tert-Butyl N-(1-amino-3,4-dimethylpentan-2-yl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness: tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides stability, while the 1-amino-4,4-dimethylpentan-3-yl group allows for specific interactions with molecular targets .
Properties
Molecular Formula |
C12H26N2O2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8,13H2,1-6H3,(H,14,15) |
InChI Key |
MDVBLLYBFRDLTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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